P-gp/BCRP Dual Inhibition: Zamicastat vs. Etamicastat vs. Nepicastat in MDCK Transporter Assays
In a direct head-to-head study using MDCK II cells transfected with human MDR1 (P-gp) and ABCG2 (BCRP) as a BBB surrogate model, zamicastat uniquely demonstrated concentration-dependent dual inhibition of both P-gp (IC50 = 73.8 ± 7.2 μM) and BCRP (IC50 = 17.0 ± 2.7 μM) [1]. In contrast, etamicastat inhibited BCRP (IC50 = 47.7 ± 1.8 μM) but not P-gp, while nepicastat inhibited BCRP (IC50 = 59.2 ± 9.4 μM) without significant P-gp inhibition [1]. Additionally, etamicastat was identified as a dual P-gp/BCRP substrate (net flux ratios 5.84 and 3.87, reduced >50% by verapamil and Ko143), and nepicastat as a P-gp-only substrate, whereas zamicastat's primary interaction with these transporters is inhibitory rather than substrate behavior [1]. This differential efflux transporter profile is a critical discriminator for studies where BBB penetration modulation or DDI risk assessment is an experimental variable.
| Evidence Dimension | P-gp and BCRP inhibition potency (IC50) |
|---|---|
| Target Compound Data | Zamicastat: P-gp IC50 = 73.8 ± 7.2 μM; BCRP IC50 = 17.0 ± 2.7 μM |
| Comparator Or Baseline | Etamicastat: P-gp IC50 = not significant, BCRP IC50 = 47.7 ± 1.8 μM; Nepicastat: P-gp IC50 = not significant, BCRP IC50 = 59.2 ± 9.4 μM |
| Quantified Difference | Zamicastat BCRP IC50 is 2.8-fold lower than etamicastat and 3.5-fold lower than nepicastat; only zamicastat exhibits dual P-gp/BCRP inhibition |
| Conditions | MDCK II parental and MDR1/ABCG2-transfected cell lines; intracellular accumulation and bidirectional permeability assays |
Why This Matters
Zamicastat's unique dual P-gp/BCRP inhibitor profile means it cannot be replaced by etamicastat or nepicastat in studies investigating efflux transporter pharmacology, BBB penetration, or transporter-mediated drug-drug interaction risk.
- [1] Bicker J, Alves G, Fortuna A, Soares-da-Silva P, Falcão A. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein. Eur J Pharm Sci. 2018 May 30;117:35-40. doi:10.1016/j.ejps.2018.02.006. View Source
